1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol
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Overview
Description
1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a thiol group at the 2-position and a cyclopropyl group at the 1-position
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 2-mercapto-3-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the imidazo-pyridine ring system. Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazo-pyridine ring or the thiol group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the imidazo-pyridine ring system can interact with various biological pathways, modulating cellular functions and signaling pathways .
Comparison with Similar Compounds
1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol can be compared with other imidazo-pyridine derivatives, such as:
1-Cyclopropyl-1H-imidazo[4,5-b]pyridine: Similar structure but different positioning of the nitrogen atoms, leading to different chemical properties and biological activities.
1-Cyclopropyl-1H-imidazo[1,2-a]pyridine: Another isomer with distinct reactivity and applications.
1-Cyclopropyl-1H-imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals and materials science
Properties
Molecular Formula |
C9H9N3S |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
1-cyclopropyl-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C9H9N3S/c13-9-11-7-5-10-4-3-8(7)12(9)6-1-2-6/h3-6H,1-2H2,(H,11,13) |
InChI Key |
DECQEZSPENPZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=NC=C3)NC2=S |
Origin of Product |
United States |
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